molecular formula C6H12O2 B8061476 4-(Oxiran-2-yl)butan-1-ol

4-(Oxiran-2-yl)butan-1-ol

Cat. No.: B8061476
M. Wt: 116.16 g/mol
InChI Key: RYBPVYPKDOBJQK-UHFFFAOYSA-N
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Description

4-(Oxiran-2-yl)butan-1-ol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxiran-2-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-4-2-1-3-6-5-8-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBPVYPKDOBJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Overview of 4 Oxiran 2 Yl Butan 1 Ol Within Organic Chemistry

Interdisciplinary Research Perspectives on Substituted Oxiranes and Alcohols

The unique chemical properties of substituted oxiranes and alcohols, exemplified by 4-(oxiran-2-yl)butan-1-ol, have led to their application in a variety of interdisciplinary research fields.

Medicinal Chemistry: Epoxides are crucial building blocks in the synthesis of many pharmaceutical compounds. mdpi.com The ability to introduce chirality and diverse functional groups through epoxide ring-opening makes compounds like this compound valuable starting materials for the development of new drugs. For instance, substituted butanol derivatives have been investigated for their potential as antifungal agents. mdpi.com The synthesis of vicinal amino alcohols, which can be derived from epoxides, is of high relevance in drug discovery. researchgate.net

Polymer Science: The bifunctionality of this compound makes it an excellent monomer or cross-linking agent in the synthesis of polymers. The hydroxyl group can participate in polymerization reactions, while the epoxide ring can be used for post-polymerization modification or for creating cross-linked networks in materials like epoxy resins.

Biocatalysis: The use of enzymes to produce enantiomerically pure epoxides is a growing area of research that intersects chemistry and biology. The production of (S)-4-(oxiran-2-yl)butan-1-ol using styrene (B11656) monooxygenase is a prime example of how biocatalysis can provide environmentally friendly routes to valuable chiral building blocks. mdpi.comsemanticscholar.org This approach avoids the use of harsh reagents and can lead to high enantiomeric purity, which is often difficult to achieve through traditional chemical methods.

Materials Science: The ability to form ordered structures and undergo specific chemical transformations makes substituted oxiranes and alcohols interesting for the development of new materials with tailored properties. For example, they can be used in the synthesis of functional coatings, adhesives, and composites.

The continued exploration of the synthesis and reactivity of molecules like this compound will undoubtedly lead to further innovations across these and other scientific disciplines.

Advanced Synthetic Methodologies for 4 Oxiran 2 Yl Butan 1 Ol and Its Stereoisomers

Diverse Precursor Strategies in Target-Oriented Synthesis

The construction of the 4-(oxiran-2-yl)butan-1-ol framework can be achieved from several key precursors, including unsaturated alcohols, dienes, and cyclic ethers. Each strategy presents unique advantages and challenges in terms of step economy and control over functional group transformations.

Epoxidation Routes from Unsaturated Butanols

The most direct and common approach to synthesizing racemic this compound is the epoxidation of the terminal double bond of 5-hexen-1-ol (B1630360). This method is favored for its straightforwardness, typically involving a single oxidative step. A variety of oxidizing agents can be employed for this transformation, each with characteristic efficiencies and reaction conditions.

Commonly used reagents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which are known for their effectiveness in epoxidizing alkenes. The reaction mechanism involves the concerted transfer of an oxygen atom from the peroxy acid to the double bond. Alternative oxidants include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst, and alkyl hydroperoxides like tert-butyl hydroperoxide (TBHP), which are frequently used with vanadium or molybdenum catalysts. researchgate.net The choice of oxidant and catalyst system can influence the reaction's efficiency and selectivity. For instance, vanadium-catalyzed epoxidations of allylic alcohols are well-established, and while 5-hexen-1-ol is a homoallylic alcohol, these systems can still be effective. wikipedia.org The reaction with m-CPBA is often performed in chlorinated solvents like dichloromethane (B109758) at or below room temperature. masterorganicchemistry.com

Oxidant/Catalyst SystemTypical SolventTemperature (°C)Yield (%)Reference(s)
m-CPBADichloromethane (DCM)0 to 25Typically >80% wikipedia.org, masterorganicchemistry.com
H₂O₂ / Mn(II) catalystAcetonitrile/WaterRoom Temp.Variable rsc.org, organic-chemistry.org
TBHP / VO(acac)₂Toluene25 to 65Good to High nih.gov, researchgate.net

This table presents typical conditions and expected outcomes for the epoxidation of 5-hexen-1-ol. Actual yields may vary based on specific reaction parameters.

Functionalization of Butadiene Derivatives

Synthesizing the C6 backbone of this compound from a C4 precursor like 1,3-butadiene (B125203) requires a multi-step approach involving carbon-carbon bond formation and subsequent functional group manipulations. A notable industrial strategy involves the conversion of butadiene into key C6 intermediates like 1,6-hexanediol (B165255).

One such pathway is the double hydroformylation of 1,3-butadiene. This reaction, typically catalyzed by rhodium complexes with specific phosphine (B1218219) ligands, introduces aldehyde groups at the terminal positions to form adipic aldehyde. To prevent side reactions, the aldehyde intermediates are often protected in situ as acetals. The resulting adipic aldehyde diacetal can then be isolated and reduced to 1,6-hexanediol. acs.orgresearchgate.net

Once 1,6-hexanediol is obtained, it can be converted to 5-hexen-1-ol through a sequence involving selective monoprotection of one hydroxyl group, conversion of the remaining hydroxyl into a good leaving group (e.g., a tosylate or bromide), and subsequent elimination. google.comwikipedia.org The resulting 5-hexen-1-ol is then epoxidized as described in the previous section to yield the final product. This route, while longer, leverages an inexpensive and abundant petrochemical feedstock.

Ring-Opening and Subsequent Functionalization of Cyclic Ethers

Cyclic ethers, particularly derivatives of tetrahydrofuran (B95107) (THF), serve as valuable precursors for the synthesis of linear C5 and C6 compounds through regioselective ring-opening reactions. A key starting material for this strategy is tetrahydrofurfuryl alcohol, which is readily available from the hydrogenation of furfural, a biomass-derived compound. researchgate.net

A well-established industrial process converts tetrahydrofurfuryl alcohol into 5-hexen-1-ol. The synthesis involves several key transformations:

Dehydration and Rearrangement : Acid-catalyzed dehydration of tetrahydrofurfuryl alcohol leads to the formation of 2,3-dihydropyran.

Hydrogenation : The double bond in 2,3-dihydropyran is hydrogenated to yield tetrahydropyran (B127337).

Ring-Opening : The tetrahydropyran ring is opened under specific catalytic conditions to furnish the acyclic 5-hexen-1-ol.

Alternatively, 2-methyltetrahydrofuran (B130290) can be used as a precursor. Regiocontrolled ring-opening with reagents like boron tribromide or other bromoboranes can selectively cleave the C-O bond at the less hindered position to produce 1-bromo-4-pentanol. researchgate.net This intermediate would then require a one-carbon chain extension (e.g., via cyanide displacement followed by reduction) and subsequent functional group manipulation to form the 5-hexen-1-ol precursor. These routes are attractive as they can utilize renewable starting materials. researchgate.net

Stereoselective and Enantioselective Synthesis Approaches

Accessing specific stereoisomers of this compound requires the use of asymmetric synthesis techniques. These methods are crucial for applications where a single enantiomer or diastereomer is required, such as in the synthesis of chiral pharmaceuticals or natural products.

Asymmetric Epoxidation Techniques

The Sharpless Asymmetric Epoxidation (SAE) is a premier method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.org As 5-hexen-1-ol is a homoallylic alcohol, it is not an ideal substrate for the standard SAE protocol, which shows significantly reduced reactivity and enantioselectivity for olefins distant from the directing hydroxyl group. nih.gov However, the principles of directed epoxidation are central. For substrates that are suitable, like true allylic alcohols, the SAE method is highly reliable. It employs a catalytic system composed of titanium tetra(isopropoxide) and an enantiomerically pure dialkyl tartrate (most commonly diethyl tartrate, DET, or diisopropyl tartrate, DIPT) with TBHP as the stoichiometric oxidant. dalalinstitute.com The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates which face of the alkene is epoxidized, allowing for predictable synthesis of either epoxide enantiomer with typically high enantiomeric excess (ee). wikipedia.orgscribd.com

Substrate TypeCatalyst SystemChiral LigandOxidantTypical ee (%)Reference(s)
Prochiral Allylic AlcoholTi(OiPr)₄L-(+)-Diethyl TartrateTBHP>90 wikipedia.org, dalalinstitute.com
Prochiral Allylic AlcoholTi(OiPr)₄D-(-)-Diethyl TartrateTBHP>90 wikipedia.org, dalalinstitute.com
Homoallylic AlcoholVanadium / Chiral LigandChiral Bishydroxamic AcidCHP80-96 nih.gov, organic-chemistry.org

This table illustrates the high enantioselectivity of asymmetric epoxidation methods on suitable substrates. CHP = Cumene hydroperoxide.

For obtaining enantiopure terminal epoxides like this compound, an alternative to direct asymmetric epoxidation is the Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide. This method, developed by Jacobsen and others, often uses a chiral (salen)cobalt(III) complex. The catalyst selectively hydrolyzes one enantiomer of the racemic epoxide to the corresponding diol, leaving the unreacted epoxide highly enriched in the other enantiomer. The HKR is known for its broad substrate scope and exceptionally high selectivity, often yielding both the recovered epoxide and the resulting diol with >99% ee. nih.gov

Diastereoselective Control in Multi-Step Syntheses

When a precursor to this compound already contains a stereocenter, this existing chirality can be used to direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled diastereoselective synthesis. For the epoxidation step, the pre-existing stereocenter on the butanol chain can influence the facial selectivity of the oxidation.

For example, if a chiral, non-racemic homoallylic alcohol (e.g., (R)- or (S)-hex-5-en-2-ol) is epoxidized, the resident hydroxyl group and the alkyl substituent at the chiral center can direct the approach of the oxidizing agent. In epoxidations with reagents like m-CPBA or vanadium catalysts, the reaction often proceeds through a transition state where steric interactions are minimized and, in some cases, hydrogen bonding between the alcohol and the oxidant plays a directing role. wikipedia.orgacs.org This directing effect, governed by minimizing allylic A1,3 strain in the transition state, leads to the preferential formation of one of the two possible diastereomeric epoxides. wikipedia.org

Furthermore, specialized catalyst systems have been developed to override or enhance substrate control. For instance, while the Sharpless kinetic resolution of secondary allylic alcohols typically yields the anti-epoxy alcohol as the major product, certain titanium-salalen catalysts have been shown to provide exceptional syn-selectivity in the epoxidation of chiral terminal allylic alcohols. d-nb.info This ability to select for either the syn or anti diastereomer by choosing the appropriate catalyst provides powerful control in complex syntheses.

Chiral Catalyst Development for Enantiomerically Enriched Products

The generation of enantiomerically enriched this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. The asymmetric epoxidation of the prochiral 5-hexen-1-ol has been a focal point of research, leading to the development of various chiral catalyst systems.

A significant breakthrough in the asymmetric epoxidation of homoallylic alcohols, such as 5-hexen-1-ol, has been the use of vanadium and tungsten complexes with chiral bishydroxamic acid (BHA) ligands. These catalysts have demonstrated high enantioselectivity and good yields. For instance, a vanadium-BHA complex has been shown to be effective in the asymmetric epoxidation of a range of homoallylic alcohols. nih.govmdpi.com Similarly, a tungsten-BHA catalyst system, utilizing aqueous hydrogen peroxide as the oxidant, has been developed for the asymmetric epoxidation of both allylic and homoallylic alcohols, achieving high enantiomeric excesses (ee). nih.gov

Another notable advancement is the use of a titanium salalen catalyst for the syn-selective epoxidation of chiral terminal allylic alcohols. While 5-hexen-1-ol is a homoallylic alcohol, the principles of developing stereoselective catalysts for unsaturated alcohols are relevant. This titanium catalyst, in the presence of aqueous hydrogen peroxide, provides access to syn-configured epoxy alcohols with high diastereoselectivity. rsc.org

The Sharpless-Katsuki epoxidation, a well-established method for the asymmetric epoxidation of allylic alcohols, is generally less effective for homoallylic alcohols like 5-hexen-1-ol. mdpi.comrsc.org This has necessitated the development of bespoke catalyst systems specifically tailored for this class of substrates. The success of the vanadium and tungsten-based systems highlights the importance of ligand design in achieving high levels of stereocontrol.

Table 1: Chiral Catalyst Systems for the Asymmetric Epoxidation of Unsaturated Alcohols

Catalyst SystemLigand TypeOxidantSubstrate ClassKey Features
Vanadium ComplexChiral Bishydroxamic Acid (BHA)Alkyl HydroperoxidesHomoallylic AlcoholsHigh enantioselectivity and good yields.
Tungsten ComplexChiral Bishydroxamic Acid (BHA)Aqueous Hydrogen PeroxideAllylic and Homoallylic AlcoholsEnvironmentally friendly oxidant, high enantiomeric excess.
Titanium ComplexSalalenAqueous Hydrogen PeroxideTerminal Allylic AlcoholsHigh syn-diastereoselectivity.

Catalytic Synthesis of this compound

The catalytic epoxidation of 5-hexen-1-ol to this compound can be achieved through various catalytic approaches, including homogeneous, heterogeneous, and organocatalytic methods. Each approach offers distinct advantages in terms of activity, selectivity, and catalyst recyclability.

Homogeneous Catalysis in Epoxide Formation

Homogeneous catalysts are molecularly dispersed in the reaction medium, which often leads to high activity and selectivity due to the well-defined nature of the active sites. In the context of epoxidation, various transition metal complexes have been employed as homogeneous catalysts. For the epoxidation of unfunctionalized olefins, which shares similarities with the terminal alkene of 5-hexen-1-ol, ruthenium complexes have been investigated. For example, a chiral ruthenium complex has been used for the enantioselective epoxidation of unfunctionalized olefins with hydrogen peroxide as the oxidant.

Manganese porphyrin complexes are another class of homogeneous catalysts that have been studied for alkene epoxidation. nih.gov These systems can mimic the activity of cytochrome P450 enzymes and can be tuned by modifying the porphyrin ligand. nih.gov

Heterogeneous Catalysis for Sustainable Production Routes

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and potential for use in continuous flow processes, contributing to more sustainable chemical production. For the epoxidation of alkenes, a variety of solid catalysts have been developed.

One approach involves the immobilization of catalytically active metal complexes onto solid supports. For instance, Mn(salen) complexes have been grafted onto mesoporous materials, creating heterogeneous catalysts for the asymmetric epoxidation of unfunctionalized olefins. liv.ac.uk These supported catalysts have shown comparable or even enhanced enantioselectivity compared to their homogeneous counterparts. liv.ac.uk

Polybenzimidazole-supported molybdenum(VI) complexes have been successfully used for the epoxidation of 1,5-hexadiene (B165246), a related diene, to 1,2-epoxy-5-hexene. mdpi.com This heterogeneous system utilizes tert-butyl hydroperoxide (TBHP) as the oxidant and can be operated under solvent-free conditions. mdpi.com Vanadium complexes supported on montmorillonite (B579905) clay have also been investigated for the epoxidation of cyclohexene, demonstrating the potential of clay-based materials as catalyst supports. tuengr.com

Layered double hydroxides (LDHs) containing zinc and aluminum have also been shown to be effective catalysts for the epoxidation of olefins with hydrogen peroxide in the presence of acetonitrile. mdpi.com The catalytic activity of these materials is correlated with their basicity. mdpi.com

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis in Epoxidation

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst State Dissolved in the reaction mediumSolid, separate phase from the reaction medium
Activity/Selectivity Often high and well-definedCan be high, but may be influenced by support effects
Catalyst Separation Difficult, often requires distillation or extractionEasy, typically by filtration
Recyclability ChallengingGenerally good
Process Type Typically batch processesSuitable for both batch and continuous flow processes

Organocatalytic Approaches to Functionalized Epoxides

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. For the epoxidation of electron-deficient olefins, chiral amines and their derivatives have been successfully employed. While 5-hexen-1-ol is an unactivated alkene, the principles of organocatalytic epoxidation are an active area of research.

For example, iminium catalysis, using chiral secondary amines, has been developed for the asymmetric epoxidation of α,β-unsaturated aldehydes. princeton.edu Another approach involves the use of ketone-derived dioxirane (B86890) catalysts for the asymmetric epoxidation of various alkenes. While direct application to 5-hexen-1-ol is not widely reported, these methods demonstrate the potential of organocatalysis in generating chiral epoxides.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, alternative oxidants, and energy-efficient reaction conditions.

Solvent-Free Reaction Conditions

Conducting reactions under solvent-free conditions is a primary goal of green chemistry, as it eliminates solvent waste and simplifies product purification. The epoxidation of olefins, including the precursor to this compound, has been successfully carried out without a solvent.

A study on the epoxidation of 1,5-hexadiene using a polybenzimidazole-supported molybdenum(VI) catalyst and tert-butyl hydroperoxide (TBHP) was conducted under solvent-free conditions. mdpi.com This approach not only reduces environmental impact but can also lead to higher reaction rates and efficiencies. The optimization of reaction parameters such as temperature, catalyst loading, and reactant molar ratios is crucial for maximizing the yield of the desired epoxide in the absence of a solvent. mdpi.com

Similarly, the solvent-free epoxidation of cyclooctene (B146475) using supported gold catalysts with air as the primary oxidant and a small amount of hydroperoxide initiator has been reported. rsc.org This demonstrates the feasibility of using heterogeneous catalysts in conjunction with greener oxidants under solvent-free conditions. rsc.org The choice of catalyst support was found to be critical, with graphite (B72142) showing the best performance in terms of conversion and selectivity. rsc.org

The development of solvent-free epoxidation processes not only aligns with the principles of green chemistry but also offers economic advantages by reducing raw material costs and simplifying downstream processing.

Atom Economy and Efficiency Metrics

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry are paramount. Efficiency metrics such as atom economy, E-factor, and Process Mass Intensity (PMI) are critical tools for evaluating the environmental footprint of a synthetic process. greenchemistry-toolkit.orgresearchgate.net The synthesis of this compound can be analyzed through this lens by comparing different synthetic strategies.

A common method for the synthesis of epoxides is the oxidation of alkenes. For this compound, the precursor is 5-hexen-1-ol. The choice of oxidizing agent significantly impacts the atom economy of the reaction. primescholars.comwikipedia.org

Atom Economy Calculation: The theoretical atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. primescholars.com

Route 1: Using meta-Chloroperoxybenzoic acid (m-CPBA) The reaction of 5-hexen-1-ol with m-CPBA yields the desired epoxide and meta-chlorobenzoic acid as a byproduct.

C₆H₁₂O + C₇H₅ClO₃ → C₆H₁₂O₂ + C₇H₅ClO₂ (5-hexen-1-ol) + (m-CPBA) → (this compound) + (m-chlorobenzoic acid)

MW of this compound = 116.16 g/mol

MW of 5-hexen-1-ol = 100.16 g/mol

MW of m-CPBA = 172.57 g/mol

% Atom Economy = (116.16 / (100.16 + 172.57)) x 100 = 42.6%

Route 2: Using hydrogen peroxide (H₂O₂) with a catalyst A greener alternative involves using hydrogen peroxide, where the only theoretical byproduct is water.

C₆H₁₂O + H₂O₂ → C₆H₁₂O₂ + H₂O (5-hexen-1-ol) + (Hydrogen Peroxide) → (this compound) + (Water)

MW of this compound = 116.16 g/mol

MW of 5-hexen-1-ol = 100.16 g/mol

MW of H₂O₂ = 34.01 g/mol

% Atom Economy = (116.16 / (100.16 + 34.01)) x 100 = 86.5%

This comparison clearly demonstrates that the hydrogen peroxide route is significantly more atom-economical.

Other Efficiency Metrics: Beyond atom economy, metrics like E-factor (Environmental Factor) and Process Mass Intensity (PMI) provide a more holistic view of a process's wastefulness by including solvents, reagents, and reaction yield. greenchemistry-toolkit.orgsemanticscholar.orgtamu.edu

E-Factor: Defined as the total mass of waste divided by the mass of the product. Lower values are better. For the fine chemicals and pharmaceutical industries, E-factors can often range from 5 to over 100. researchgate.net

Process Mass Intensity (PMI): Defined as the total mass input (raw materials, solvents, process water) divided by the mass of the final product. A lower PMI indicates a more efficient and sustainable process. greenchemistry-toolkit.orgtamu.edu

The m-CPBA route would generate a significantly higher E-factor and PMI due to the stoichiometric byproduct and the common use of chlorinated solvents like dichloromethane for the reaction and subsequent purification steps. nih.gov The catalytic hydrogen peroxide route, especially if performed with a recyclable catalyst and in a greener solvent, would have a much lower E-factor and PMI, aligning better with the goals of sustainable chemistry.

Synthetic RouteOxidizing AgentPrimary ByproductTheoretical Atom Economy (%)Anticipated E-Factor/PMI
Peroxyacid Epoxidationm-CPBAm-Chlorobenzoic acid42.6%High
Catalytic EpoxidationHydrogen Peroxide (H₂O₂)Water (H₂O)86.5%Low

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. researchgate.net For the synthesis of stereoisomers of this compound, enzymatic routes such as kinetic resolution and asymmetric epoxidation are highly valuable.

Enzymatic Kinetic Resolution (EKR): Kinetic resolution is a widely used method for separating racemic mixtures. In the case of racemic this compound, lipases are the most common class of enzymes employed for this purpose. jocpr.comresearchgate.net The process typically involves the enantioselective acylation of one of the alcohol enantiomers, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer (as an alcohol).

The reaction involves treating the racemic alcohol with an acyl donor, such as vinyl acetate, in the presence of a lipase. According to Kazlauskas' rule for many secondary alcohols, the R-enantiomer is often acylated faster, leaving the S-enantiomer as the unreacted alcohol. researchgate.net This allows for the synthesis of both (R)- and (S)-4-(Oxiran-2-yl)butan-1-ol in high enantiomeric purity. Lipases such as Candida antarctica Lipase B (often immobilized as Novozym 435), Pseudomonas cepacia Lipase (Lipase PS), and Pseudomonas fluorescens Lipase (Lipase AK) are known for their high efficiency and selectivity in resolving chiral alcohols. mdpi.comnih.gov The maximum theoretical yield for each enantiomer in a classic kinetic resolution is 50%.

Biocatalytic Asymmetric Epoxidation: An alternative biocatalytic approach is the direct asymmetric epoxidation of the precursor, 5-hexen-1-ol. This method avoids the formation of a racemic mixture and can theoretically achieve a 100% yield of a single enantiomer. Enzymes such as peroxygenases have been shown to catalyze the epoxidation of various alkenes, including aromatic systems, using hydrogen peroxide as the oxidant. tudelft.nl This route represents a highly atom-economical and enantioselective pathway to a specific stereoisomer of this compound.

Biocatalytic MethodEnzyme ClassExample EnzymeSubstrateProcess DescriptionPotential Product
Kinetic ResolutionLipaseCandida antarctica Lipase B (CALB)(±)-4-(Oxiran-2-yl)butan-1-olEnantioselective acylation with vinyl acetate(S)-Alcohol and (R)-Acetate
Kinetic ResolutionLipasePseudomonas cepacia Lipase (PSL)(±)-4-(Oxiran-2-yl)butan-1-olEnantioselective acylation or hydrolysisEnantiopure alcohol and ester
Asymmetric EpoxidationPeroxygenaseFungal Peroxygenases5-Hexen-1-olDirect epoxidation with H₂O₂(R)- or (S)-4-(Oxiran-2-yl)butan-1-ol

Advanced Analytical and Spectroscopic Methodologies for Research on 4 Oxiran 2 Yl Butan 1 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy provides detailed molecular-level information, which is fundamental for confirming the identity and structure of 4-(Oxiran-2-yl)butan-1-ol.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, DOSY, Solid-State NMR of derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced NMR techniques offer deeper insights. docbrown.infodocbrown.info

¹H and ¹³C NMR: The ¹H NMR spectrum reveals distinct signals for the protons in the butyl chain and the oxirane ring. Protons on the carbon bearing the hydroxyl group are typically observed in the 3.4–4.5 ppm range, while protons of the epoxide ring resonate at a higher field, between 2.5 and 3.5 ppm. pressbooks.pubopenochem.org The ¹³C NMR spectrum shows the carbon attached to the hydroxyl group in the 50–80 ppm region, with the epoxide carbons appearing more upfield due to ring strain. docbrown.infoopenochem.org

2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for definitive structural assignment by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, revealing the sequence of protons along the butanol backbone and within the epoxide ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) maps long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the butoxy chain to the oxirane moiety.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals of different species in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. duke.eduucsb.edu For a bifunctional molecule like this compound, DOSY can be employed to study intermolecular interactions, such as self-aggregation through hydrogen bonding of the alcohol groups, a phenomenon that can be relevant in mechanistic studies. nih.govskku.eduresearchgate.net

Solid-State NMR of Derivatives: While this compound is a liquid, its derivatives, such as polymers formed through ring-opening polymerization, can be analyzed using solid-state NMR. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) provide detailed information on the structure, conformation, and dynamics of the polymer network in the solid state. rsc.orgnih.gov

Interactive Table: Predicted NMR Chemical Shifts for this compound
Atom Position (Structure)Predicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
HO-CH₂ -~3.6~62
-CH₂ -CH₂-CH₂-O-~1.6~30
-CH₂-CH₂ -CH₂-O-~1.5~28
-CH₂-CH₂-CH₂ -O-~3.5~70
-O-CH oxirane~3.1~52
-O-CH₂ oxirane~2.6 (diastereotopic)~44
-O-CH₂ oxirane~2.8 (diastereotopic)~44
H O-Broad, ~1.5-4.0-

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within sub-ppm levels, allowing for the unambiguous determination of the elemental formula of this compound (C₆H₁₂O₂). Analysis of the fragmentation patterns in the mass spectrum offers corroborative structural evidence.

Alcohols typically exhibit two primary fragmentation pathways: α-cleavage and dehydration. libretexts.orgyoutube.com The molecular ion ([M]⁺˙) peak for aliphatic alcohols is often weak or absent due to the ease of fragmentation. youtube.comlibretexts.orgyoutube.com

α-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. For this compound, the most likely α-cleavage occurs between C1 and C2 of the butanol chain, resulting in the loss of a C₅H₉O₂ radical and the formation of a resonance-stabilized cation at m/z 31 ([CH₂=OH]⁺). This is often the base peak in the spectra of primary alcohols.

Dehydration: The elimination of a water molecule from the molecular ion is a common fragmentation pathway for alcohols, leading to an [M-18]⁺˙ peak. youtube.com For this compound, this would correspond to a fragment ion at m/z 98.

Other Fragmentations: Cleavage can also occur at the ether linkage or within the butyl chain, leading to other characteristic ions.

Interactive Table: Plausible HRMS Fragmentation Ions for this compound
m/z (Calculated)Proposed FormulaDescription
116.0786[C₆H₁₂O₂]⁺˙Molecular Ion (M⁺˙)
98.0681[C₆H₁₀O]⁺˙M⁺˙ - H₂O (Dehydration)
85.0602[C₅H₉O]⁺M⁺˙ - CH₂OH
71.0497[C₄H₇O]⁺Cleavage at ether C-O bond
57.0340[C₃H₅O]⁺Oxiranylmethyl cation
45.0340[C₂H₅O]⁺Fragment from butanol chain
31.0184[CH₃O]⁺[CH₂=OH]⁺ via α-cleavage

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying functional groups and for real-time monitoring of chemical reactions.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by a strong, broad absorption band in the 3200–3550 cm⁻¹ region, indicative of the O-H stretching vibration of the hydrogen-bonded alcohol group. pressbooks.pub A strong C-O stretching vibration for the primary alcohol appears around 1050 cm⁻¹. The presence of the epoxide ring is confirmed by characteristic absorptions, including an asymmetric ring stretch (C-O-C) near 915 cm⁻¹ and a symmetric ring "breathing" mode around 1250 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is particularly effective for monitoring reactions involving the epoxide ring. jasco-global.com The symmetric epoxide ring breathing mode at ~1254 cm⁻¹ gives a distinct and intense Raman signal. spectroscopyonline.comoceanoptics.com The intensity of this peak is directly proportional to the concentration of epoxide groups. spectroscopyonline.com Therefore, by monitoring the decrease in the intensity of this band over time, the kinetics of reactions such as polymerization or ring-opening with a nucleophile can be accurately determined. jasco-global.comspectroscopyonline.com

Interactive Table: Key Vibrational Frequencies for this compound
Wavenumber (cm⁻¹)Functional GroupVibration ModeSpectroscopy
~3400 (broad)R-OHO-H Stretch (H-bonded)FTIR
~2930, ~2870C-H (Alkyl)C-H StretchFTIR, Raman
~1254EpoxideRing Breathing (Symmetric)Raman
~1100C-O-C (Ether)C-O StretchFTIR
~1050C-OH (Alcohol)C-O StretchFTIR
~915EpoxideRing Asymmetric StretchFTIR

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment

This compound possesses a single stereocenter at the C2 position of the oxirane ring, making it a chiral molecule. Chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive methods for determining the absolute configuration (R or S) of the molecule in solution. frontiersin.orgresearchgate.net

The methodology involves comparing the experimentally measured spectrum with a theoretically predicted spectrum generated through ab initio quantum chemical calculations for one of the enantiomers (e.g., the (R)-enantiomer). biotools.us A match or mirror-image relationship between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. biotools.ussoton.ac.uk VCD, which measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, is particularly well-suited for molecules like this that may lack strong UV-Vis chromophores required for ECD. biotools.ussoton.ac.uk

Chromatographic Separation and Purity Assessment in Research

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. However, the presence of the polar hydroxyl group in this compound can lead to poor peak shape (tailing) and potential thermal degradation during GC analysis. libretexts.org To overcome these issues, chemical derivatization is employed to convert the polar -OH group into a less polar, more volatile, and more thermally stable functional group. libretexts.orgresearchgate.net

A common and effective method is silylation , where the alcohol is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ether. researchgate.net

Reaction: R-OH + BSTFA → R-O-Si(CH₃)₃ + CF₃C(O)NHSi(CH₃)₃

The resulting TMS derivative is significantly more volatile and exhibits improved chromatographic behavior. The mass spectrum of the TMS derivative provides characteristic fragmentation patterns, including a prominent [M-15]⁺ ion (loss of a methyl group from the TMS moiety), which facilitates confident identification and quantification. nih.gov Acylation with reagents like fluoroalkyl chloroformates is another effective derivatization strategy for hydroxyl groups. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Mixtures

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of complex reaction mixtures encountered during the synthesis and transformation of this compound. This highly sensitive technique allows for the separation of components within a mixture, followed by their detection and identification based on their mass-to-charge ratio (m/z). mdpi.com In the context of this compound research, LC-MS is routinely employed to monitor the consumption of reactants, the formation of the desired product, and the emergence of any intermediates or byproducts.

The choice of high-purity solvents and mobile phase additives is critical to prevent the formation of adducts, signal suppression, and high background noise, all of which can compromise the accuracy of LC-MS analysis. sigmaaldrich.com For instance, monitoring the synthesis of this compound from a precursor like hex-5-en-1-ol via epoxidation can be effectively tracked.

Table 1: Illustrative LC-MS Data for Monitoring a Hypothetical Reaction

CompoundRoleExpected [M+H]⁺ (m/z)Retention Time (min)
Hex-5-en-1-olReactant101.09613.5
This compoundProduct117.08655.2
Peroxyacetic acidReagent77.01822.1
Acetic acidByproduct61.02841.8

This table is for illustrative purposes and actual values may vary based on specific chromatographic conditions.

Enantioselective Chromatography for Chiral Purity Determination

Given the chiral nature of this compound, determining its enantiomeric purity is of paramount importance, particularly when it is synthesized for applications where stereochemistry is critical. Enantioselective chromatography, most commonly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the benchmark technique for this purpose. ntnu.no The production of enantiopure (S)-4-(oxiran-2-yl)butan-1-ol with a high enantiomeric excess (ee) of >95–99% has been reported, which necessitates accurate analytical methods for confirmation. nih.gov

The separation of enantiomers on a CSP is achieved through transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad enantioselectivity for a variety of chiral compounds. fagg-afmps.be The selection of the mobile phase, often a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is crucial for achieving optimal separation. ntnu.no

Table 2: Typical Chiral Stationary Phases and Mobile Phases for Enantiomeric Separation of Chiral Alcohols and Epoxides

Chiral Stationary Phase (CSP)Chiral SelectorTypical Mobile Phase
Chiralcel® OD-HCellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol
Chiralpak® AD-HAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol
LUX® Cellulose-3Cellulose tris(4-methylbenzoate)Supercritical CO₂/Methanol

Preparative Chromatography for Compound Isolation

Following a chemical synthesis, the isolation and purification of this compound from unreacted starting materials, catalysts, and byproducts is essential. Preparative chromatography is a widely used technique for this purpose, operating on the same principles as analytical chromatography but on a larger scale to isolate quantities of the compound for further use.

Column chromatography using silica gel as the stationary phase is a common method for the purification of moderately polar compounds like this compound. acs.org A solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is chosen to achieve differential migration of the components down the column. The polarity of the eluent is often gradually increased (a gradient elution) to effectively separate compounds with different polarities.

Table 3: Example of a Preparative Column Chromatography Protocol for the Purification of this compound

ParameterDescription
Stationary PhaseSilica gel (60 Å, 230-400 mesh)
Mobile PhaseGradient of 0% to 40% Ethyl Acetate in Hexane
LoadingCrude reaction mixture dissolved in a minimal amount of dichloromethane (B109758)
Elution MonitoringThin-Layer Chromatography (TLC) with UV visualization or chemical staining
Fractions CollectedFractions containing the pure product are combined based on TLC analysis
Post-PurificationSolvent removal under reduced pressure

In-Situ Reaction Monitoring Techniques

In-situ, or real-time, reaction monitoring techniques provide a dynamic view of a chemical reaction as it happens, offering significant advantages over traditional offline analysis of quenched aliquots. These methods allow for the tracking of species concentrations over time, which is invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions.

Real-Time NMR Monitoring of Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring. By placing a reaction mixture directly in the NMR spectrometer, it is possible to acquire spectra at regular intervals and observe the changes in the signals corresponding to reactants, intermediates, and products. The integration of these signals provides quantitative information about the concentration of each species over time.

For a reaction involving this compound, such as a nucleophilic ring-opening, one would expect to see the disappearance of the characteristic proton signals of the oxirane ring and the appearance of new signals corresponding to the resulting diol. docbrown.info

Table 4: Hypothetical ¹H NMR Chemical Shifts for Monitoring a Ring-Opening Reaction of this compound

Proton EnvironmentThis compound (Reactant) δ (ppm)Product (e.g., Hexane-1,2,5-triol) δ (ppm)
Oxirane CH₂~2.5 (dd), ~2.8 (t)Disappears
Oxirane CH~3.1 (m)Disappears
CH₂OH~3.6 (t)~3.5 (t)
New CH-OHN/A~3.8 (m)
New CH₂-OHN/A~3.4 (m)

Note: Chemical shifts are illustrative and depend on the solvent and specific product formed.

FTIR and Raman Spectroscopy for Kinetic Studies

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that can be used for in-situ reaction monitoring and kinetic studies. labmanager.comthermofisher.com Both methods provide a molecular fingerprint of the sample, allowing for the identification and quantification of different chemical species. labmanager.comthermofisher.com FTIR spectroscopy is sensitive to vibrations of polar functional groups, while Raman spectroscopy is particularly adept at probing non-polar and symmetric bonds. gatewayanalytical.com

In the study of reactions involving this compound, FTIR could be used to monitor the disappearance of the characteristic C-O-C stretching vibrations of the epoxide ring. mt.com Concurrently, Raman spectroscopy could track the symmetric "breathing" mode of the oxirane ring. The data collected can be used to plot concentration versus time, from which reaction rates and kinetic parameters can be derived. researchgate.net

Table 5: Characteristic Vibrational Frequencies for Monitoring Reactions of this compound

Functional GroupVibrational ModeTechniqueApproximate Wavenumber (cm⁻¹)
O-H (alcohol)StretchingFTIR3200-3600 (broad)
C-H (alkane)StretchingFTIR, Raman2850-3000
C-O-C (epoxide)Asymmetric StretchFTIR~1250
Epoxide RingSymmetric BreathingRaman~850-950
C-O (alcohol)StretchingFTIR1000-1260

X-ray Crystallography of Derivatives and Co-crystals for Definitive Structural Characterization

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a well-ordered single crystal of the compound. Since this compound is a liquid at ambient temperatures, it cannot be directly analyzed by this method.

To overcome this limitation, a solid derivative of this compound can be synthesized. For example, reacting the hydroxyl group with a chromophore-containing carboxylic acid, such as 4-nitrobenzoic acid, can yield a solid ester derivative. This derivative can then be crystallized and subjected to X-ray diffraction analysis. The resulting crystal structure would not only confirm the connectivity of the atoms but also definitively establish the absolute configuration (R or S) of the chiral center. grafiati.comnih.gov

Table 6: Hypothetical Crystallographic Data for a 4-Nitrobenzoate Derivative of (S)-4-(Oxiran-2-yl)butan-1-ol

ParameterValue
Chemical FormulaC₁₃H₁₅NO₅
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.5, 12.3, 15.1
α, β, γ (°)90, 90, 90
Volume (ų)1575.6
Z4
Flack Parameter~0.0 (confirms absolute configuration)

This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic experiment.

Computational and Theoretical Investigations of 4 Oxiran 2 Yl Butan 1 Ol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemistry, offering a microscopic view of molecules that is often inaccessible through experimental means alone. For 4-(Oxiran-2-yl)butan-1-ol, these calculations can predict its three-dimensional shape, the distribution of electrons within the molecule, and the energies of its molecular orbitals.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometries and various conformations of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters.

The molecule's structure is characterized by the oxirane ring and the butanol side chain. The internal angles of the oxirane ring are necessarily constrained to approximately 60°, leading to significant ring strain. The C-C and C-O bond lengths within the ring are also of interest, as they can influence the regioselectivity of ring-opening reactions. The butanol chain, on the other hand, can adopt various conformations due to the rotation around its C-C single bonds. The presence of the hydroxyl group can lead to intramolecular hydrogen bonding with the oxygen of the oxirane ring, which would stabilize certain conformations.

Table 1: Predicted Geometrical Parameters for a Stable Conformer of this compound from DFT Calculations

ParameterValue
C1-O(oxirane) Bond Length1.45 Å
C2-O(oxirane) Bond Length1.46 Å
C1-C2 Bond Length (oxirane)1.48 Å
C-C-O Angle (oxirane)~61°
O-H Bond Length (hydroxyl)0.97 Å
C-O Bond Length (hydroxyl)1.43 Å
Dihedral Angle (HO-C-C-C)Variable (e.g., ~60° for a gauche conformer)

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate energetic information. For this compound, ab initio calculations are crucial for determining the relative energies of different conformers and, more importantly, the energy barriers for chemical reactions.

A key reaction of epoxides is their ring-opening, which can be catalyzed by either acids or bases. Ab initio calculations can model these reaction pathways and compute the activation energies, providing a quantitative measure of the reaction rate. For instance, the acid-catalyzed ring-opening would involve the protonation of the epoxide oxygen, followed by nucleophilic attack. The energy barrier for this process would be significantly lower than for the uncatalyzed reaction.

The distribution of electrons in a molecule is fundamental to its reactivity. Analysis of the electron density can reveal which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For this compound, the oxygen atoms of the epoxide and hydroxyl groups are regions of high electron density.

Molecular Orbital (MO) theory provides another layer of understanding. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. In this compound, the HOMO is likely to be localized on the oxygen atoms. The LUMO, on the other hand, is expected to be an antibonding orbital (σ*) associated with the C-O bonds of the strained epoxide ring. A low-lying LUMO indicates that the molecule is a good electron acceptor at the epoxide carbons, making them susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-9.8
LUMO+1.2
HOMO-LUMO Gap11.0

Note: These values are representative and intended to illustrate the expected trend for this type of molecule.

Mechanistic Elucidation of Chemical Reactions

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, the primary focus of mechanistic studies is the ring-opening of the epoxide.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Characterizing the geometry and energy of the transition state is key to understanding the reaction mechanism. For the ring-opening of this compound, computational methods can locate the transition state structures for both acid- and base-catalyzed pathways.

In a base-catalyzed ring-opening, a nucleophile attacks one of the epoxide carbons in an SN2-like manner. The transition state would feature a partially formed bond between the nucleophile and the carbon, and a partially broken C-O bond of the epoxide. In an acid-catalyzed mechanism, the epoxide oxygen is first protonated. The transition state for the subsequent nucleophilic attack has more SN1-like character, with a greater degree of positive charge development on the carbon atom.

The ring-opening of an unsymmetrical epoxide like this compound can, in principle, lead to two different regioisomers, depending on which carbon of the epoxide is attacked. Computational chemistry can predict the preferred outcome by comparing the activation energies for the two possible pathways.

Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, and the nucleophile attacks the less sterically hindered carbon atom (the terminal C1 in this case). Computational models can quantify this steric hindrance and predict a lower activation barrier for attack at this site.

Under acidic conditions, the situation is more complex. The regioselectivity is governed by a combination of steric and electronic factors. The protonated epoxide can develop significant carbocationic character at the more substituted carbon (C2), making it more electrophilic. Computational studies can model the charge distribution in the protonated intermediate and the transition states to predict that nucleophilic attack will preferentially occur at the more substituted carbon.

Stereoselectivity is another important aspect. The ring-opening of epoxides is typically a stereospecific reaction. For example, an SN2 attack occurs with inversion of stereochemistry at the attacked carbon center. Computational modeling of the reaction pathway can confirm this stereochemical outcome.

Table 3: Predicted Relative Activation Energies for Regioisomeric Ring-Opening of this compound

Reaction ConditionAttack at C1 (less substituted)Attack at C2 (more substituted)Predicted Major Product
Base-catalyzed (e.g., with OH⁻)Lower ΔG‡Higher ΔG‡Attack at C1
Acid-catalyzed (e.g., with H₃O⁺)Higher ΔG‡Lower ΔG‡Attack at C2

Note: ΔG‡ represents the Gibbs free energy of activation. The data is qualitative and based on established principles of epoxide reactivity.

Catalytic Mechanism Investigations

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of catalytic reactions involving this compound. These investigations primarily focus on the ring-opening of the epoxide, a key reaction that unlocks its synthetic potential. The mechanism of this reaction is highly dependent on the nature of the catalyst, which can be broadly categorized as acidic, basic, or metal-based.

Under acidic catalysis, the reaction typically proceeds via a mechanism with SN1-like characteristics. The catalytic cycle begins with the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons. This is followed by the nucleophilic attack. Computational models help to distinguish between a stepwise mechanism, involving a discrete carbocation intermediate, and a concerted SN2-like mechanism with significant carbocationic character in the transition state. rsc.orgyoutube.com For an unsymmetrical epoxide like this compound, these studies can predict the regioselectivity of the nucleophilic attack. The attack generally occurs at the more substituted carbon atom if a stable carbocation-like transition state can be formed. youtube.com

In contrast, base-catalyzed ring-opening follows a classic SN2 mechanism. youtube.com A strong nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to the simultaneous opening of the ring and the formation of a new bond. Computational investigations in this area focus on calculating the activation energy barriers for the nucleophilic attack at the two different ring carbons. Due to steric hindrance, the attack predominantly occurs at the less substituted carbon atom of the oxirane ring. researchgate.net

Theoretical studies have also explored organocatalytic systems, such as those using boronic acids and pyridinic bases, which can significantly lower the activation energy for epoxide ring-opening compared to uncatalyzed reactions. researchgate.net Furthermore, computational models for reactions catalyzed by latent hardening accelerators, such as tetraphenylphosphonium-tetraphenylborate (TPP-K), have been developed to understand the reaction pathways in phenol-epoxy systems. mdpi.com These studies provide insights into the generation of active species and the rate-determining steps of the reaction. mdpi.com

Table 1: Hypothetical Activation Energies for Epoxide Ring-Opening of this compound with Methanol under Different Catalytic Conditions Note: These values are illustrative and derived from general principles of epoxide reactivity.

CatalystProposed MechanismRate-Determining StepCalculated Activation Energy (ΔG‡, kcal/mol)
H₂SO₄ (Acid)SN1-likeNucleophilic attack on protonated epoxide15 - 20
CH₃ONa (Base)SN2Nucleophilic attack by methoxide20 - 25
NoneSN2Nucleophilic attack by methanol~60

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations and conformational analysis provide a computational microscope to examine the dynamic behavior of this compound at an atomic level. These methods are crucial for understanding how the molecule's shape, flexibility, and interactions with its environment influence its physical properties and chemical reactivity.

Conformational Landscape Exploration

The flexible butyl chain in this compound allows it to adopt a multitude of conformations in space. Exploring this conformational landscape is essential, as the reactivity of the epoxide and hydroxyl groups can be highly dependent on their spatial orientation and accessibility. Computational methods, such as systematic or stochastic conformational searches, are used to identify low-energy conformers.

The key degrees of freedom include the dihedral angles along the C-C bonds of the butane backbone and the rotation around the C-O bond of the hydroxyl group. Intramolecular hydrogen bonding between the hydroxyl group and the epoxide oxygen is a critical interaction that can significantly stabilize certain conformations, potentially influencing the molecule's reactivity by altering the electron density on the epoxide ring. The results of these searches are typically plotted on a potential energy surface, highlighting the most stable, low-energy conformations.

Table 2: Hypothetical Low-Energy Conformers of this compound Note: Dihedral angles define the shape of the carbon backbone. Energies are relative to the most stable conformer.

ConformerKey Dihedral Angle (C1-C2-C3-C4)H-O···O(epoxide) Distance (Å)Relative Energy (kcal/mol)Population (%) at 298 K
1 (Global Minimum)-175° (anti)2.10.0055.2
265° (gauche)2.30.8525.1
3-68° (gauche)4.51.5019.7

Solvation Effects on Reactivity

The solvent environment can dramatically alter the reaction pathways and rates of this compound. MD simulations using explicit solvent models, or quantum mechanical calculations with implicit solvation models, are employed to quantify these effects. rsc.org

In protic solvents like water or alcohols, explicit solvent molecules can form hydrogen bonds with both the epoxide oxygen and the hydroxyl group. This can stabilize the ground state and transition states differently. For acid-catalyzed reactions, protic solvents can facilitate proton transfer and stabilize the developing positive charge in SN1-like mechanisms. For SN2 reactions, the solvation of the nucleophile is a critical factor. researchgate.net

In nonpolar solvents, intramolecular interactions are more pronounced. The formation of an intramolecular hydrogen bond between the hydroxyl group and the epoxide oxygen is more likely, which can affect the nucleophilicity of the hydroxyl group if it were to act as an internal nucleophile. Computational studies can predict how reaction energy barriers change as a function of solvent polarity, providing guidance for solvent selection in synthetic applications. acs.org Studies on alcohol solvents have shown that self-association leads to the formation of aggregates and chains that have different polarities from the alcohol monomer, complicating the solvation environment. nih.gov

Interactions with Catalytic Surfaces or Active Sites

For heterogeneous catalysis, understanding the interaction between this compound and a catalyst surface is paramount. Computational models can simulate the adsorption of the molecule onto surfaces like metal oxides (e.g., TiO₂, CeO₂) or zeolites. mdpi.com DFT calculations are used to determine the preferred binding modes, adsorption energies, and the resulting changes in the electronic structure of the molecule. mdpi.comlsu.edu

The two primary interaction sites are the hydroxyl group and the epoxide oxygen. The hydroxyl group can act as a hydrogen bond donor or acceptor, or it can deprotonate to form a strong covalent bond with a metal site on the surface. The epoxide oxygen can act as a Lewis base, coordinating to a Lewis acidic site on the catalyst surface. This coordination polarizes the C-O bonds of the epoxide, activating it for nucleophilic attack. rsc.org Computational studies can reveal which binding mode is stronger and how this binding facilitates the catalytic ring-opening reaction by lowering the activation energy.

Table 3: Hypothetical DFT-Calculated Adsorption Energies of this compound on a Lewis Acidic TiO₂(101) Surface

Binding ModeInteracting GroupKey Interaction Distance (Å)Adsorption Energy (eV)
Mode AEpoxide Oxygen to Surface Ti2.25-0.95
Mode BHydroxyl Oxygen to Surface Ti2.10-1.20
Mode C (Bidentate)Both Epoxide and Hydroxyl O2.30 (Epoxide), 2.15 (Hydroxyl)-1.55

QSAR (Quantitative Structure-Activity Relationship) Studies for Chemical Reactivity Prediction (Excluding Biological Activity)

While QSAR studies are most famous in drug discovery, their principles can be effectively applied to predict the chemical reactivity of a series of related compounds. For a set of substituted epoxides structurally related to this compound, a QSAR model could be developed to predict their reaction rates with a specific nucleophile or under certain catalytic conditions.

The process involves three main components:

Dataset: A training set of diverse epoxides with experimentally measured reactivity data (e.g., reaction rate constants, activation energies) is required.

Molecular Descriptors: For each molecule in the dataset, a range of computational descriptors are calculated. These can include electronic descriptors (e.g., partial charges on epoxide carbons, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Statistical Model: A mathematical model is generated using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to find a correlation between the descriptors and the observed reactivity.

For epoxide reactivity, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods generate 3D grid-based steric and electrostatic fields around the molecules. The resulting QSAR model can produce contour maps that visualize which spatial regions favor or disfavor reactivity. For instance, a model might show that bulky substituents near the epoxide ring decrease reactivity (negative steric contribution), while electron-withdrawing groups increase it (positive electrostatic contribution). Such models serve as powerful predictive tools for designing new epoxides with tailored reactivity profiles for various chemical applications.

Table 4: Hypothetical QSAR Descriptors and Predicted Reactivity for a Series of Substituted Epoxides

CompoundSubstituent (R)LUMO Energy (eV)Charge on CαSteric Parameter (Es)Predicted log(k)
1-H1.54+0.150.00-3.5
2-CH₃1.60+0.18-1.24-4.1
3-Cl1.20+0.25-0.97-2.8
4-CN0.95+0.31-0.51-2.2

Emerging Research Areas and Future Directions in 4 Oxiran 2 Yl Butan 1 Ol Chemistry

Sustainable and Green Synthesis Innovations

The chemical industry's shift towards sustainability has spurred the development of environmentally benign and efficient methods for synthesizing key chemical intermediates. For 4-(Oxiran-2-yl)butan-1-ol, research is concentrated on biocatalysis and continuous flow processes, which offer significant advantages over traditional synthetic routes.

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild, eco-friendly conditions. core.ac.uknih.gov The synthesis of chiral epoxides, such as enantiopure (S)-4-(oxiran-2-yl)butan-1-ol, is a prime area for biocatalytic applications, as chirality is crucial in pharmaceuticals and fine chemicals.

Recent research has focused on the use of whole-cell biocatalysts and isolated enzymes for the asymmetric epoxidation of the precursor, 5-Hexen-1-ol (B1630360). Engineered microorganisms, such as Escherichia coli expressing styrene (B11656) monooxygenase (SMO), have been successfully used to produce enantiopure chiral epoxides. dntb.gov.ua These systems offer high enantiomeric excess (e.e.) and operate in aqueous media at ambient temperatures, minimizing waste and energy consumption. The advantage of biocatalysis lies in the remarkable chemo-, regio-, and stereoselectivity of enzymes, which can be further enhanced through protein engineering techniques like directed evolution. illinois.edu

Table 1: Comparison of Biocatalytic Systems for Chiral Epoxide Synthesis
Biocatalyst TypeExampleKey AdvantagesTypical Reaction ConditionsPotential for this compound
Whole-Cell SystemsEngineered E. coliNo need for enzyme purification; cofactor regeneration is handled by the cell's metabolism.Aqueous buffer, ambient temperature (25-37°C).High enantioselectivity in the epoxidation of 5-Hexen-1-ol. dntb.gov.ua
Isolated Enzymes (Monooxygenases)Styrene Monooxygenase (SMO)High catalytic activity and specificity; easier to optimize reaction parameters.Requires addition of cofactors (e.g., NADH/NADPH) and regeneration system.Precise control over the formation of a specific enantiomer.
Isolated Enzymes (Lipases)Candida antarctica Lipase B (CALB)Can be used for kinetic resolution of racemic epoxides through selective reactions. nih.govOften used in organic solvents; mild temperature conditions.Applicable for resolving racemic this compound.

Flow chemistry, or continuous processing, is emerging as a superior alternative to traditional batch synthesis, offering enhanced safety, scalability, and process control. acs.org The synthesis of epoxides, which can involve highly exothermic reactions and potentially unstable intermediates like peroxy acids, is particularly well-suited for this technology.

In a flow setup, small volumes of reactants are continuously mixed and reacted in a coiled reactor, allowing for precise temperature control and minimizing the risks associated with thermal runaways. This methodology enables the use of reaction conditions that would be hazardous on a large scale in a batch reactor. acs.org For the synthesis of this compound, a flow process could involve the continuous mixing of 5-Hexen-1-ol with an oxidizing agent in the presence of a catalyst, leading to rapid and controlled epoxidation. This approach not only improves safety but also can increase yield and purity by minimizing side reactions. Furthermore, flow systems can be integrated with in-line purification and analysis, streamlining the entire manufacturing process.

Table 2: Conceptual Comparison of Batch vs. Flow Synthesis for Epoxidation
ParameterBatch ProcessingFlow Chemistry
Heat Transfer Limited by surface-area-to-volume ratio; risk of hotspots.Excellent heat transfer due to high surface-area-to-volume ratio.
Safety Higher risk with exothermic reactions and hazardous reagents.Inherently safer due to small reaction volumes and superior control. acs.org
Scalability Complex and non-linear; often requires re-optimization.Straightforward scaling by running the system for longer periods.
Reaction Time Typically longer, including heating and cooling phases.Significantly shorter residence times, from seconds to minutes. acs.org
Process Control Less precise control over temperature and mixing.Precise and automated control over all reaction parameters.

Integration into Advanced Materials Design

The dual functionality of this compound makes it an attractive monomer for creating polymers with tailored properties. Its hydroxyl group can participate in esterification or etherification, while the epoxide ring can undergo ring-opening polymerization or act as a cross-linking site.

Smart polymers are advanced materials that exhibit significant changes in their properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemicals. rsc.orgnih.gov The incorporation of this compound into polymer networks can impart such responsive behaviors.

For instance, the hydroxyl group can be used to attach this compound as a side chain to a polymer backbone. The pendant epoxide groups can then serve as latent cross-linking sites. By triggering the ring-opening of the epoxide under specific conditions (e.g., a change in pH), the polymer can be induced to form a cross-linked hydrogel, altering its solubility and swelling characteristics. This mechanism could be used to design materials for controlled release applications or self-healing polymers. The polarity difference between the starting molecule and the diol product formed after ring-opening can also be exploited to create materials that respond to changes in environmental polarity.

The drive for sustainability is promoting the use of renewable resources for polymer production. chemrxiv.org Bio-based polymers are derived from biomass and offer a reduced environmental footprint compared to their petroleum-based counterparts. oiccpress.com If the precursor, 5-Hexen-1-ol, is sourced from biomass, this compound can serve as a bio-based building block for a variety of polymers intended for non-biological applications like biodegradable packaging and coatings.

It can be used as a comonomer in the synthesis of polyesters and polyethers. For example, copolymerization with bio-derived dicarboxylic acids (like succinic acid) through its hydroxyl group, followed by cross-linking via the epoxide ring, can produce biodegradable thermosets. These materials could combine the biodegradability of aliphatic polyesters like Poly(butylene succinate) (PBS) with improved mechanical and thermal properties due to the cross-linked network. mdpi.com

Novel Catalytic Systems for Selective Transformations

The reactivity of the epoxide ring makes this compound a versatile substrate for various chemical transformations. wikipedia.org A key area of research is the development of novel catalytic systems that can control the regioselectivity and stereoselectivity of the epoxide ring-opening reaction. This is critical for synthesizing complex molecules where precise control over the molecular architecture is required.

For example, in the reaction with an amine, nucleophilic attack can occur at either of the two carbons of the epoxide ring. The choice of catalyst can direct the reaction to selectively produce one regioisomer over the other. Lewis acids, for instance, can coordinate to the epoxide oxygen, activating the ring for nucleophilic attack. The steric and electronic properties of the catalyst can influence which carbon is preferentially attacked. Organocatalysts are also being explored as metal-free alternatives for promoting selective ring-opening reactions. Furthermore, enzymatic catalysts, such as epoxide hydrolases, can provide exquisite control over both regioselectivity and enantioselectivity, leading to the formation of valuable chiral diols or amino alcohols. mdpi.com

Table 3: Catalytic Systems for Selective Transformations of this compound
Catalyst TypeTransformationSelectivity ControlPotential Product
Lewis Acids (e.g., Y(OTf)3) Ring-opening with nucleophiles (e.g., alcohols, amines).Regioselectivity, favoring attack at the more substituted carbon.Regioisomeric ethers or amino alcohols.
Organocatalysts (e.g., Thioureas) Asymmetric ring-opening.Enantioselectivity, through hydrogen bonding activation.Chiral diols or amino alcohols.
Enzymes (e.g., Epoxide Hydrolases) Hydrolysis (ring-opening with water).High regio- and enantioselectivity. mdpi.comEnantiopure 1,2-diols.
Transition Metal Complexes CO2 cycloaddition.Formation of cyclic carbonates.Five-membered cyclic carbonates.

Design of Metal-Organic Framework (MOF) Catalysts

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov Their high surface area, tunable porosity, and the potential for functionalization make them promising candidates for heterogeneous catalysis. nih.govresearchgate.net The incorporation of this compound into MOF structures, either as a primary or secondary linker, presents a novel strategy for creating catalysts with tailored properties.

The design of such MOFs could proceed via two main pathways:

Direct Synthesis: In this approach, a derivative of this compound, functionalized with appropriate coordinating groups (e.g., carboxylates, phosphonates), would be used as an organic linker in the direct solvothermal or microwave-assisted synthesis of the MOF. researchgate.net The chiral center inherent in the epoxybutenol could be leveraged to produce homochiral MOFs, which are of significant interest for asymmetric catalysis. frontiersin.orgrsc.org The epoxide and hydroxyl functionalities would be periodically arranged within the MOF's pores, creating well-defined active sites.

Post-Synthetic Modification (PSM): This strategy involves introducing this compound into a pre-existing MOF. rsc.org For instance, a MOF with reactive amine or carboxylate groups could be modified by reacting it with the epoxide ring of this compound. This would graft the epoxy alcohol onto the internal surface of the MOF, creating a functionalized material.

The resulting MOFs could be designed to catalyze a variety of reactions. The Lewis acidic metal nodes, in concert with the epoxide and alcohol functionalities of the linker, could create a synergistic catalytic environment. For example, these MOFs could be explored as catalysts for the cycloaddition of CO2 to epoxides, a reaction of significant industrial importance for carbon capture and utilization. mdpi.com The presence of both Lewis acid sites (metal nodes) and nucleophilic groups (from the ring-opened epoxide or the alcohol) could facilitate the reaction under mild conditions. nih.gov

The following table summarizes potential MOF systems incorporating this compound and their envisioned catalytic applications.

MOF Design StrategyPotential Metal NodeFunctionalized Linker from this compoundPotential Catalytic Application
Direct SynthesisZr(IV), Cr(III), Zn(II)Dicarboxylic acid derivativeAsymmetric ring-opening of epoxides
Post-Synthetic ModificationUiO-66-NH2Grafted via reaction with the amine groupTandem catalysis
Direct SynthesisCu(II), Nd(III)Phosphonate derivativePolymerization of lactones

Supramolecular Catalysis for Enhanced Selectivity

Supramolecular catalysis, which utilizes non-covalent interactions to assemble a catalyst and substrate within a defined microenvironment, offers a powerful approach to enhancing reaction selectivity. rsc.org The principles of host-guest chemistry can be applied to the reactions of this compound, particularly its ring-opening reactions, to control regioselectivity and stereoselectivity. mdpi.com

A supramolecular catalyst for the ring-opening of this compound would typically consist of a host molecule (e.g., a cyclodextrin, calixarene, or a self-assembled cage) that can encapsulate the substrate. rsc.org The host's cavity would be designed to bind this compound in a specific orientation through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. This pre-organization of the substrate would then direct the approach of a nucleophile to a specific carbon atom of the epoxide ring, thereby enhancing the selectivity of the ring-opening reaction.

For instance, a host molecule could be designed to preferentially expose one of the epoxide carbons to an incoming nucleophile, leading to a high regioselectivity that might not be achievable in a conventional solution-phase reaction. Furthermore, if a chiral host is used, it could induce enantioselectivity in the reaction with a racemic mixture of this compound or diastereoselectivity in its reaction with a chiral nucleophile.

The table below outlines hypothetical supramolecular systems and their potential impact on the selectivity of reactions involving this compound.

Supramolecular HostSubstrateNucleophilePotential Enhancement in Selectivity
Modified β-CyclodextrinThis compoundAzideIncreased regioselectivity for attack at the less hindered carbon.
Self-Assembled Molecular CageThis compoundThiolEnantioselective kinetic resolution of racemic epoxide.
Functionalized CalixareneThis compoundAmineDiastereoselective ring-opening with a chiral amine.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The development of new materials from this compound lies at the intersection of organic synthesis and materials science. Future research will increasingly rely on a synergistic approach that combines advanced characterization techniques with computational modeling to design and understand the properties of these novel materials.

Advanced Spectroscopic Characterization of Derived Materials

The polymerization of this compound, either through ring-opening of the epoxide or by leveraging both the epoxide and alcohol functionalities, can lead to a variety of polymers with potentially interesting properties. A thorough characterization of these materials is crucial for understanding their structure-property relationships. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are indispensable tools in this regard. thermofisher.comresearchgate.net

NMR Spectroscopy: Both ¹H and ¹³C NMR would be essential for elucidating the microstructure of polymers derived from this compound. For instance, in a ring-opening polymerization, NMR could confirm the complete consumption of the epoxide protons and the appearance of new signals corresponding to the resulting diol or ether linkages. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable for assigning the complex spectral features of the polymer backbone and side chains.

FTIR Spectroscopy: FTIR is a powerful technique for identifying the functional groups present in a material. thermofisher.com In the context of this compound derived polymers, FTIR would be used to monitor the disappearance of the characteristic epoxide C-O stretching vibration (around 800-950 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) if the ring-opening occurs via hydrolysis or alcoholysis.

The following table details the expected key spectroscopic data for a hypothetical polymer formed by the acid-catalyzed ring-opening polymerization of this compound.

Spectroscopic TechniqueExpected Key Observations
¹H NMRDisappearance of epoxide protons (2.5-3.0 ppm); Appearance of new methine and methylene (B1212753) protons in the polymer backbone.
¹³C NMRDisappearance of epoxide carbons (45-55 ppm); Appearance of new signals corresponding to the carbon backbone of the polyether.
FTIRDisappearance of the epoxide C-O stretch (approx. 850 cm⁻¹); Appearance of a broad O-H stretch (3200-3600 cm⁻¹) and C-O-C ether stretch (1050-1150 cm⁻¹).

Computational Design of New Reactions and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the outcome of chemical reactions and the properties of materials. mdpi.comresearchgate.net Applying these methods to this compound can accelerate the discovery of new reactions and applications by providing insights that are difficult to obtain experimentally.

Modeling Reaction Mechanisms: DFT calculations can be used to model the transition states and reaction pathways for various transformations of this compound. For example, the mechanism of its polymerization under different catalytic conditions (anionic, cationic, coordination) can be elucidated, providing a rational basis for catalyst selection and optimization.

Predicting Material Properties: Computational modeling can also be used to predict the properties of polymers and other materials derived from this compound. For instance, molecular dynamics simulations could be employed to predict the glass transition temperature, mechanical properties, and solubility of new polymers. Furthermore, DFT can be used to calculate electronic properties, which could guide the development of materials for applications in electronics or as functional coatings. nih.gov

The table below presents examples of how computational methods could be applied to guide research on this compound.

Computational MethodResearch QuestionPredicted Outcome
Density Functional Theory (DFT)What is the most likely regioselectivity of the ring-opening of this compound with different nucleophiles?Prediction of the lowest energy transition state, indicating the preferred reaction pathway.
Molecular Dynamics (MD)What are the predicted physical properties (e.g., density, glass transition temperature) of a polymer derived from this compound?Simulation of the bulk properties of the polymer, guiding its potential applications.
Quantum Mechanics/Molecular Mechanics (QM/MM)How does a supramolecular host influence the stereoselectivity of a reaction involving this compound?Modeling the substrate-host interactions to understand the origins of selectivity.

Q & A

Q. What are the common synthetic routes for preparing 4-(Oxiran-2-yl)butan-1-ol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via epoxidation of 4-vinylbutan-1-ol using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or dimethyldioxirane (DMDO). For mCPBA, reactions are typically conducted in methanol at 0–25°C for 6–12 hours, achieving yields of 70–85%. DMDO in acetone at −20°C may offer higher stereoselectivity. Optimization involves controlling temperature, solvent polarity, and stoichiometry (1.2–1.5 equivalents of oxidizing agent). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How should researchers characterize the purity and structure of this compound post-synthesis?

  • Methodological Answer : Use 1H NMR to confirm the epoxide ring protons (δ 3.1–3.4 ppm, multiplet) and hydroxyl proton (δ 1.5–2.0 ppm, broad). 13C NMR identifies the epoxide carbons (δ 45–55 ppm). IR spectroscopy verifies the hydroxyl stretch (~3300 cm⁻¹) and epoxide C-O-C asymmetric stretch (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the theoretical mass (C₆H₁₂O₂: 116.0837 g/mol). Purity is assessed via GC-MS or HPLC (C18 column, methanol/water mobile phase) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Epoxides are potential irritants; in case of exposure, rinse affected areas with water for 15 minutes. Store the compound in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent moisture-induced ring-opening reactions .

Advanced Research Questions

Q. How does the stereochemistry of the epoxide ring in this compound influence its reactivity in nucleophilic ring-opening reactions?

  • Methodological Answer : The cis or trans configuration of the epoxide dictates regioselectivity. For example, acid-catalyzed ring opening (e.g., H₂SO₄) favors nucleophilic attack at the more substituted carbon (SN1 mechanism), while base-mediated conditions (e.g., NaOH) follow SN2 pathways, leading to inversion. Stereochemical analysis via NOESY NMR or chiral chromatography can resolve configurations. Computational modeling (DFT) predicts transition-state energies to rationalize selectivity .

Q. What analytical strategies can resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR consistency. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. For disputed melting points, perform differential scanning calorimetry (DSC) at controlled heating rates (5–10°C/min). Collaborate with independent labs to replicate data and verify reproducibility .

Q. How can this compound be functionalized for applications in pheromone synthesis or polymer chemistry?

  • Methodological Answer : The hydroxyl group enables esterification (e.g., with acryloyl chloride to form 4-(Oxiran-2-ylmethoxy)butyl acrylate, CAS 119692-59-0) for polymer cross-linking. In pheromone synthesis, etherification with long-chain alcohols (e.g., n-heptanol) produces bioactive derivatives like 4-(n-heptyloxy)butan-1-ol, a key attractant for Anoplophora beetles. Catalytic hydrogenation (Pd/C, H₂) or enzymatic resolution (lipases) can introduce chirality for bioactive specificity .

Q. What role does this compound play in studying local composition models for liquid mixture thermodynamics?

  • Methodological Answer : The compound’s hydroxyl and epoxide groups create strong hydrogen-bonding and dipole interactions, making it a model for testing nonrandomness parameters (e.g., Renon’s equations). Measure activity coefficients via vapor-liquid equilibrium (VLE) experiments and compare with Wilson or NRTL models. Fit data using MATLAB or Aspen Plus to refine α12 parameters for predictive ternary mixture behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.